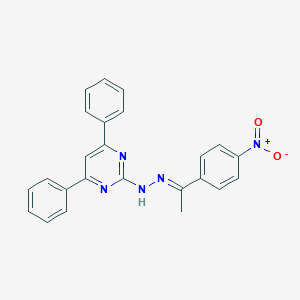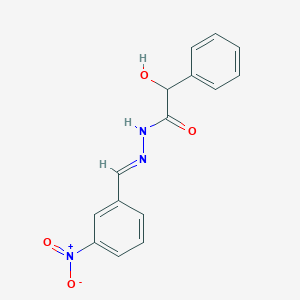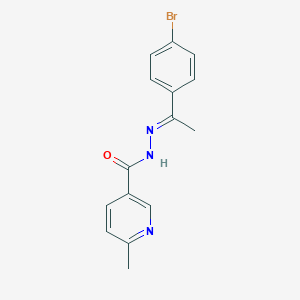
1-{4-Nitrophenyl}ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-Nitrophenyl}ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone, commonly known as NPEH, is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents. NPEH has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of NPEH is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or by interacting with cellular components.
Biochemical and Physiological Effects:
NPEH has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial activity. NPEH has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Avantages Et Limitations Des Expériences En Laboratoire
NPEH has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on NPEH. One area of interest is the development of NPEH-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of NPEH as a potential inhibitor of enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Additionally, the potential use of NPEH as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections warrants further investigation.
Méthodes De Synthèse
NPEH can be synthesized through the reaction of 4-nitroacetophenone with hydrazine hydrate and 4,6-diphenyl-2-pyrimidinylamine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form NPEH.
Applications De Recherche Scientifique
NPEH has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. NPEH has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In addition, NPEH has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C24H19N5O2 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine |
InChI |
InChI=1S/C24H19N5O2/c1-17(18-12-14-21(15-13-18)29(30)31)27-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,26,28)/b27-17+ |
Clé InChI |
OKOJUWDCLMZHNF-WPWMEQJKSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)